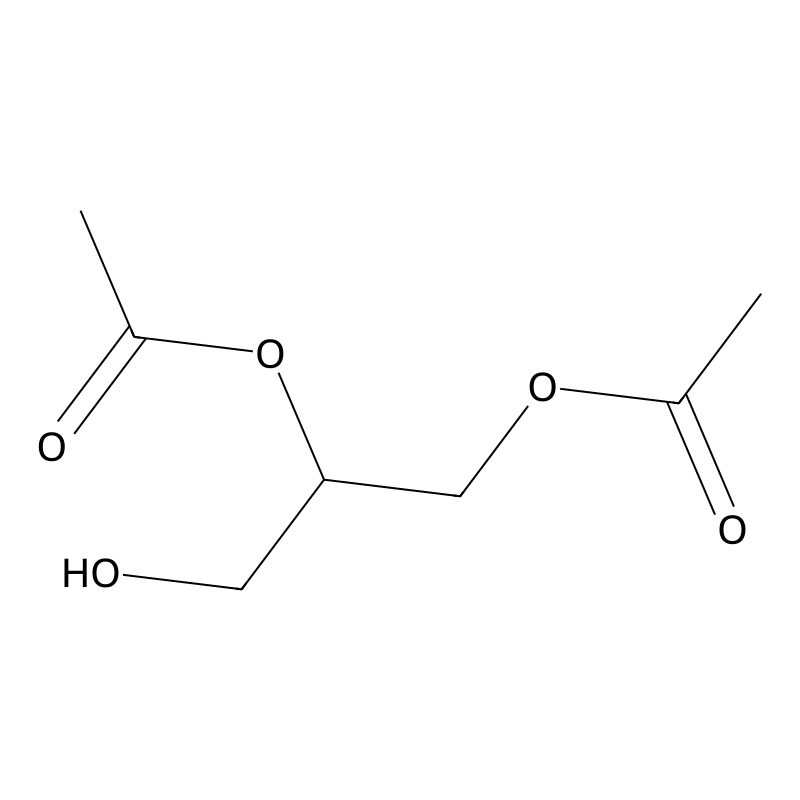1,2,3-Propanetriol, diacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
As a Substrate for Enzyme Studies:
1,2,3-Propanetriol, diacetate (also known as glycerol diacetate or 1,2-diacetin) can serve as a substrate for various enzymes involved in lipid metabolism. These enzymes include lipases, esterases, and deacetylases, which play crucial roles in breaking down and utilizing fats and oils. By studying the enzymatic activity of these enzymes with glycerol diacetate, researchers can gain insights into their function, mechanism of action, and potential roles in various physiological processes. For example, research has utilized glycerol diacetate to characterize the activity of lipases from different sources, such as bacteria and plants [].
As a Model Compound for Drug Discovery:
Due to its structural similarity to certain biological molecules involved in signaling pathways, glycerol diacetate can be used as a model compound in drug discovery. By studying the interaction of potential drug candidates with glycerol diacetate, researchers can gain insights into their potential interactions with target biomolecules. This information can be valuable in designing and developing new drugs with improved efficacy and specificity [].
As a Building Block for Chemical Synthesis:
The unique chemical properties of glycerol diacetate make it a valuable building block for various organic synthesis applications. Its reactive functional groups can be utilized to create diverse new molecules with potential applications in various fields, including pharmaceuticals, materials science, and agriculture. For instance, research has explored the use of glycerol diacetate as a starting material for the synthesis of novel biofuels and biodegradable polymers [].
In Biodiesel Production:
Glycerol diacetate can be a valuable intermediate product in the production of biodiesel from vegetable oils. During the transesterification process, glycerol is generated as a by-product. This excess glycerol can be converted into glycerol diacetate, which can then be further processed into valuable chemicals, reducing waste generation and enhancing the overall efficiency of the biodiesel production process [].
1,2,3-Propanetriol, diacetate, also known as glycerol diacetate or diacetin, is an organic compound with the molecular formula and a molecular weight of approximately 176.17 g/mol. It appears as a clear, colorless liquid that is hygroscopic and somewhat oily, with a slight fatty odor. The compound is highly soluble in water and has a boiling point of 327 °C and a melting point of 40 °C . Its structural composition includes three hydroxyl groups that have been acetylated, which contributes to its unique properties and applications.
- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to glycerol and acetic acid.
- Transesterification: This compound can react with alcohols to form new esters.
- Oxidation: Under certain conditions, it can be oxidized to form other compounds such as glycerol or acetic acid derivatives.
These reactions are significant in both synthetic organic chemistry and industrial applications.
1,2,3-Propanetriol, diacetate can be synthesized through the acetylation of glycerol using acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves the following steps:
- Mixing Glycerol and Acetic Anhydride: Combine glycerol with acetic anhydride in a controlled environment.
- Catalysis: Add sulfuric acid to facilitate the reaction.
- Heating: Heat the mixture to promote esterification.
- Purification: After the reaction is complete, purify the product through distillation or chromatography to obtain pure 1,2,3-propanetriol, diacetate.
This method is efficient for producing high yields of the compound.
1,2,3-Propanetriol, diacetate has several applications across various industries:
- Food Industry: Used as a food additive for flavoring and as a humectant due to its ability to retain moisture.
- Pharmaceuticals: Acts as a solvent and excipient in drug formulations.
- Cosmetics: Utilized in skin care products for its moisturizing properties.
- Plastics: Serves as a plasticizer in polymer formulations .
1,2,3-Propanetriol, diacetate shares similarities with several other compounds due to its structural characteristics. Here are some comparable compounds:
| Compound Name | Formula | Unique Characteristics |
|---|---|---|
| Glycerol (1,2,3-Propanetriol) | C3H8O3 | A simple triol without acetyl groups; used widely as a humectant. |
| Glycerol 1-acetate | C4H8O4 | Contains only one acetyl group; used in food applications. |
| Glycerol 1,2-diacetate | C7H12O5 | Similar structure but different acetylation pattern; used similarly in food products. |
The uniqueness of 1,2,3-propanetriol, diacetate lies in its dual acetylation which provides enhanced solubility and functionality compared to simpler glycerides.
Physical Description
Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odou
XLogP3
Boiling Point
Other CAS
102-62-5
101364-64-1
Wikipedia
Use Classification
Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
General Manufacturing Information
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
1,2,3-Propanetriol, diacetate: ACTIVE








